(2S)-2-(Boc-amino)undecanoic acid
Description
Significance of Alpha-Amino Acids with Long Aliphatic Chains in Chemical Biology Research
Alpha-amino acids are the fundamental building blocks of proteins and are characterized by a central carbon atom (the α-carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R group). wikipedia.orgbritannica.com The nature of the R group determines the unique properties of each amino acid. nih.gov While there are over 500 amino acids found in nature, only 20 are commonly incorporated into proteins. wikipedia.orglibretexts.org
Amino acids with long aliphatic side chains, such as leucine (B10760876) and isoleucine, are classified as nonpolar and hydrophobic. britannica.com This hydrophobicity plays a crucial role in protein folding, where these residues tend to be buried in the protein's interior, driving the formation of the three-dimensional structure. britannica.com The incorporation of synthetic amino acids with even longer aliphatic chains, like that in (2S)-2-(Boc-amino)undecanoic acid, into peptides can further enhance these hydrophobic interactions, influencing the peptide's structure, stability, and biological activity. These modified peptides can be used to study protein-protein interactions and to develop new therapeutic agents.
Importance of Chiral Non-Canonical Amino Acids in Synthetic Methodologies
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 common proteinogenic amino acids. chemanager-online.com They are valuable building blocks in organic synthesis, medicinal chemistry, and chemical biology. rsc.org The introduction of ncAAs into peptides and proteins can enhance their activity and improve their properties compared to their natural counterparts. rsc.org
Chiral ncAAs, which have a specific three-dimensional arrangement of their atoms, are particularly important. They can be used as chiral catalysts, in the design of chiral ligands for asymmetric synthesis, and as building blocks for the synthesis of complex, enantiopure molecules, including natural products and pharmaceuticals. rsc.orgjst.go.jp The demand for optically active ncAAs has driven the development of new and efficient synthetic methodologies. rsc.org The use of ncAAs allows chemists to create novel molecular diversity and to access new chemical space, which is crucial for the discovery of new drugs and bioactive molecules. chemanager-online.comresearchgate.net
The tert-Butoxycarbonyl (Boc) Protecting Group in Advanced Organic Synthesis
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. numberanalytics.comwikipedia.org It is particularly valuable in peptide synthesis and the synthesis of complex molecules where selective protection and deprotection of functional groups are required. numberanalytics.comfiveable.me
Historical Context and Evolution of Boc Protection Strategies
The Boc protecting group was first introduced in the 1960s for use in peptide synthesis. numberanalytics.com Its development was a significant step forward, enabling the selective protection of the α-amino group of amino acids during peptide chain elongation. numberanalytics.com Initially, hazardous reagents like tert-butyl azidoformate were used for its introduction. orgsyn.org However, the development of di-tert-butyl dicarbonate (B1257347) (Boc₂O) provided a much safer and more efficient method for Boc protection. numberanalytics.comorganic-chemistry.org This is typically achieved by reacting the amine with Boc₂O in the presence of a base. numberanalytics.com
Orthogonality Considerations in Multi-Step Synthesis
In multi-step synthesis, it is often necessary to protect multiple functional groups. Orthogonal protection is a strategy that employs protecting groups that can be removed under different conditions, allowing for the selective deprotection of one group without affecting the others. fiveable.meorganic-chemistry.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-5-6-7-8-9-10-11-12-13(14(18)19)17-15(20)21-16(2,3)4/h13H,5-12H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKIBOFAOXSLNI-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Application in Peptide and Protein Chemistry Research
Role as a Protected Amino Acid Building Block in Peptide Synthesis
In peptide synthesis, the fundamental process involves the sequential coupling of amino acids to form a polypeptide chain. iris-biotech.de To ensure the formation of the correct peptide bond and prevent unwanted side reactions, the reactive functional groups of the amino acids, particularly the α-amino group, must be temporarily protected. altabioscience.com The Boc group is a widely used acid-labile protecting group for this purpose. americanpeptidesociety.org (2S)-2-(Boc-amino)undecanoic acid, with its pre-protected α-amino group, is ready for direct use in peptide synthesis protocols.
Solid-Phase Peptide Synthesis (SPPS) Methodologies Utilizing Boc-Amino Acids
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated synthesis of peptides. iris-biotech.de The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established SPPS approach. In this method, the N-terminal α-amino group is protected by the acid-labile Boc group, while side-chain functional groups are typically protected by more acid-stable benzyl-based groups. peptide.comwikipedia.org This allows for the selective removal of the Boc group at each cycle of peptide elongation without affecting the side-chain protecting groups. peptide.com
The general cycle of Boc-SPPS involves:
Attachment: The first Boc-protected amino acid is anchored to a solid support resin. peptide.com
Deprotection: The Boc group is removed from the N-terminal amino acid, typically with trifluoroacetic acid (TFA). chempep.com
Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine. peptide.com
Coupling: The next Boc-protected amino acid is coupled to the free amine of the resin-bound peptide. peptide.com
Washing: Excess reagents and byproducts are washed away. iris-biotech.de
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, often in a single step using a strong acid like hydrogen fluoride (B91410) (HF). nih.gov
The formation of the amide (peptide) bond between the carboxyl group of the incoming amino acid and the free amino group of the growing peptide chain requires the activation of the carboxyl group. A variety of coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions. sigmaaldrich.com
Common coupling reagents and additives used in Boc-SPPS include:
Carbodiimides (e.g., DCC, DIC, EDC): Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic coupling reagents. peptide.com 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, making byproduct removal easier. bachem.comnih.gov These reagents are often used in combination with additives to improve efficiency and reduce racemization. bachem.com
Triazole-based Additives (e.g., HOBt, HOAt): 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are frequently used as additives with carbodiimides. peptide.comacs.org They react with the activated amino acid to form an active ester, which then reacts with the amine to form the peptide bond, suppressing side reactions and minimizing the loss of stereochemical integrity. peptide.compeptide.com
Onium Salts (e.g., HBTU, HATU): Phosphonium and aminium/uronium salts are highly efficient coupling reagents. sigmaaldrich.com HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most popular. peptide.com HATU, which forms a highly reactive HOAt ester in situ, is particularly effective for coupling sterically hindered amino acids and for rapid coupling protocols. sigmaaldrich.compeptide.com
Table 1: Common Coupling Reagents and Additives in Boc-SPPS
| Reagent/Additive | Full Name | Type | Key Features |
| DCC | Dicyclohexylcarbodiimide | Carbodiimide | Byproduct is insoluble in most organic solvents. peptide.com |
| DIC | Diisopropylcarbodiimide | Carbodiimide | Soluble urea (B33335) byproduct, suitable for SPPS. peptide.combachem.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble, byproduct removed by aqueous extraction. peptide.combachem.com |
| HOBt | 1-Hydroxybenzotriazole | Additive | Minimizes racemization when used with carbodiimides. peptide.com |
| HOAt | 1-Hydroxy-7-azabenzotriazole | Additive | More reactive than HOBt due to the pyridine (B92270) nitrogen. sigmaaldrich.comacs.org |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Onium Salt | Efficient coupling with low racemization. peptide.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Onium Salt | Highly reactive, preferred for rapid protocols and hindered couplings. sigmaaldrich.compeptide.com |
The selective removal of the N-terminal Boc protecting group is a critical step in each cycle of SPPS. The Boc group is designed to be labile to moderately strong acids, while the side-chain protecting groups and the linkage to the resin remain intact. peptide.com
The standard procedure for Boc deprotection involves treatment of the peptide-resin with a solution of trifluoroacetic acid (TFA) in a suitable solvent, typically dichloromethane (B109758) (DCM). chempep.com A common concentration is 50% TFA in DCM. peptide.comchempep.com The reaction is usually rapid, often completed within 15 to 30 minutes at room temperature. chempep.commerckmillipore.com
Following deprotection, the N-terminal amino group is protonated as a trifluoroacetate (B77799) salt. This salt must be neutralized to the free amine before the next coupling reaction can proceed. peptide.com This is typically achieved by washing the resin with a solution of a tertiary amine base, such as diisopropylethylamine (DIEA) in DCM. peptide.com An alternative is the in situ neutralization protocol, where the neutralization and coupling steps are performed concurrently, which can save time and potentially improve coupling yields in cases of peptide aggregation. peptide.com
During the acid-mediated deprotection, the tert-butyl cation is generated as a byproduct. This cation can react with nucleophilic amino acid side chains, such as those of Tryptophan (Trp) and Methionine (Met), leading to undesired modifications. peptide.com To prevent these side reactions, scavengers like dithiothreitol (B142953) (DTE) or thioanisole (B89551) are often added to the deprotection solution to trap the carbocations. peptide.comchempep.com
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant potential side reaction during peptide synthesis. peptide.com The activation of the carboxyl group of the incoming amino acid increases the acidity of the α-proton, making it susceptible to abstraction and subsequent epimerization, especially via an oxazolone (B7731731) intermediate. peptide.com
Several strategies are employed to minimize racemization during the coupling step:
Use of Additives: The addition of reagents like HOBt or HOAt is a highly effective method to suppress racemization. peptide.compeptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization than other activated species.
Choice of Coupling Reagent: Some coupling reagents are inherently less likely to cause racemization than others. For instance, phosphonium-based reagents like PyBOP are generally considered safer in this regard than some uronium-based reagents when used in excess. sigmaaldrich.com The development of novel reagents like COMU, which incorporates an OxymaPure leaving group, also aims to provide high reactivity with reduced risk of side reactions. bachem.comacs.org
Reaction Conditions: Careful control of reaction conditions is crucial. The presence of excess base can increase the risk of racemization; therefore, using weaker bases like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA can be beneficial in sensitive cases. bachem.com Base-free conditions, where possible, are ideal for minimizing racemization. bachem.com
Protecting Group Choice: The N-terminal protecting group itself plays a role. Carbamate (B1207046) protecting groups like Boc and Fmoc are designed to reduce the tendency for oxazolone formation and thus help preserve stereochemical purity. nih.gov
Solution-Phase Peptide Synthesis Incorporating this compound
While SPPS is dominant for research-scale synthesis, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of peptides and for the synthesis of complex peptide fragments. wikipedia.orgmdpi.com In solution-phase synthesis, all reactants are dissolved in a suitable organic solvent. Purification after each coupling and deprotection step is typically achieved by extraction, precipitation, or crystallization. nih.govgoogle.com
The incorporation of this compound into a peptide chain via solution-phase methods follows the same fundamental principles of coupling and deprotection as in SPPS. mdpi.com The Boc protecting group is removed using acidic conditions, and the subsequent coupling to the next amino acid or peptide fragment is mediated by standard coupling reagents like EDC/HOBt or T3P®. nih.govmdpi.comrsc.org
The long aliphatic side chain of this compound can influence its solubility and the solubility of the resulting peptide intermediates. The choice of solvents becomes particularly important to ensure all reactants and the growing peptide chain remain in solution. The hydrophobicity imparted by the undecanoic acid chain might be leveraged in purification strategies, for instance, by facilitating extraction into non-polar solvents.
Synthesis of Modified Peptides and Peptidomimetics
The incorporation of non-canonical amino acids like this compound is a key strategy for creating modified peptides and peptidomimetics. nih.govnih.gov These novel molecules are designed to have improved properties compared to their natural counterparts, such as enhanced biological stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles. anu.edu.auresearchgate.net
The long, flexible, and hydrophobic undecanoic acid side chain can serve several purposes in a modified peptide:
Inducing Secondary Structures: The lipophilic side chain can participate in hydrophobic interactions within the peptide or with its target, potentially stabilizing specific secondary structures like helices or sheets.
Increasing Lipophilicity: Enhanced lipophilicity can improve the peptide's ability to cross cell membranes, a significant hurdle for many peptide-based drugs.
Creating Peptidomimetics: By replacing a natural amino acid with this compound, the peptide backbone's local environment is altered, which can mimic or block a natural peptide's interaction with its biological target. researchgate.net
Serving as a Linker: The long chain can act as a flexible spacer to attach other functional moieties, such as reporter groups, cytotoxic drugs, or targeting ligands.
The synthesis of these modified peptides utilizes the same SPPS or solution-phase methodologies, with this compound being introduced at the desired position in the sequence using the standard coupling protocols described previously. nih.govresearchgate.net
Development of Conformationally Restricted Peptide Analogues
The flexibility of native peptides can often lead to reduced receptor binding affinity and susceptibility to enzymatic degradation. Introducing conformational constraints is a widely used strategy to overcome these limitations. rsc.org The incorporation of ncAAs with specific stereochemistry and bulky side chains, such as the undecyl group of this compound, can restrict the rotational freedom of the peptide backbone.
This restriction can help to stabilize specific secondary structures, such as β-turns or helical folds, which may be the bioactive conformation of the peptide. nih.govresearchgate.net By pre-organizing the peptide into a conformation that is favorable for binding to its biological target, the binding affinity and specificity can be significantly enhanced. rsc.org For instance, the introduction of bulky side chains can favor the formation of stable turn structures in peptide models. nih.gov
Synthesis of Bioconjugates for Research Applications
Bioconjugation, the covalent linking of two biomolecules or a biomolecule and a synthetic molecule, is a fundamental technique in chemical biology. bachem.com this compound serves as a valuable linker in the synthesis of various bioconjugates, particularly peptide-fatty acid conjugates.
Peptide-Fatty Acid Conjugates for Modulating Biological Properties
The conjugation of fatty acids to peptides is a well-established method to improve their pharmacokinetic and pharmacodynamic properties. researchgate.netcreative-peptides.com The undecanoic acid component of this compound provides a lipid tail that can enhance the peptide's interaction with cell membranes and serum albumin. researchgate.netaacrjournals.org This lipidation strategy can lead to a longer circulation half-life, improved cellular uptake, and altered biological activity. nih.govresearchgate.netcreative-peptides.com
A notable example is in the development of synthetic antibacterial peptides. Research has shown that conjugating a shortened peptide variant with undecanoic acid can yield high antimicrobial activity. nih.govresearchgate.net The length of the fatty acid chain is a critical determinant of this activity, with undecanoic acid (C11) often demonstrating optimal performance. nih.gov This approach highlights how the hydrophobic motif of a peptide can be effectively replaced by a fatty acid to simplify peptide design while maintaining or even enhancing its biological function. nih.govresearchgate.net
| Peptide Conjugate | Fatty Acid Chain Length | Key Finding | Reference |
| Pep19-short conjugate | Undecanoic acid (C11:0) | Highest antimicrobial activity among tested fatty acid lengths. | nih.gov |
| Oleyl-conjugated (WRH)n peptides | Oleic acid (C18:1) | Formed stable nano-complexes with siRNA for potential gene delivery. | researchgate.net |
| RP-182 analog 1f | Undecanoic acid | Carried a shorter fatty acid tail for studying structure-activity relationships. | aacrjournals.org |
Use in Click Chemistry for Peptide Modification in Research
"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for bioconjugation due to its high efficiency, specificity, and biocompatibility. bachem.comnih.govmdpi.com While this compound itself does not directly participate as an azide (B81097) or alkyne, its incorporation into a peptide provides a scaffold that can be further functionalized for click reactions.
For instance, a peptide containing this compound can be synthesized, and then the N-terminus or a side chain of another amino acid in the sequence can be modified to bear an azide or alkyne group. bachem.comnih.gov This allows for the subsequent attachment of other molecules, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains, via a stable triazole linkage. bachem.com This modular approach enables the creation of complex and multifunctional peptide conjugates for a wide range of research applications, from in vivo imaging to targeted drug delivery. bohrium.comnih.gov The compatibility of click chemistry with protected amino acids used in SPPS makes it a versatile strategy for peptide modification. bachem.com
Application in Medicinal Chemistry and Drug Discovery Research Excluding Clinical Aspects
Design and Synthesis of Bioactive Derivatives of Undecanoic Acid
The undecanoic acid scaffold is a key component in the synthesis of new chemical entities. The presence of the α-amino group in (2S)-2-(Boc-amino)undecanoic acid provides a convenient handle for chemical modification, allowing for the creation of diverse derivatives such as amides, peptides, and other conjugates. The Boc (tert-butyloxycarbonyl) protecting group is crucial in synthetic strategies, as it prevents the amine from participating in unwanted side reactions and can be easily removed under specific conditions to allow for further functionalization.
Development of Antimicrobial Agent Precursors and Derivatives
The inherent antimicrobial properties of medium-chain fatty acids like undecanoic acid make them attractive starting points for developing new antimicrobial agents. jmb.or.kr Research has focused on modifying the undecanoic acid structure to enhance its potency and broaden its spectrum of activity. researchgate.netoup.com
Derivatives of undecanoic acid have been shown to inhibit the formation of persister cells and biofilms in pathogens like Escherichia coli. jmb.or.kr Specifically, undecanoic acid, lauric acid, and N-tridecanoic acid were found to significantly repress the formation of persister cells in both E. coli BW25113 and enterohemorrhagic E. coli (EHEC) EDL933 strains, without exhibiting direct antimicrobial activity against the EHEC cells. jmb.or.kr This suggests a mechanism that interferes with bacterial tolerance rather than causing direct cell death. jmb.or.kr
A key strategy to enhance the antimicrobial efficacy of fatty acids is the introduction of iron-chelating groups. oup.com Iron is an essential nutrient for microbial growth and virulence, and interfering with its uptake is a proven antimicrobial mechanism. researchgate.netoup.com
In one study, undecanoic acid (UDA) was chemically modified to create 10-undecanhydroxamic acid (UHA) by introducing a hydroxamic group, a known iron chelator. oup.com This derivative demonstrated significantly higher efficacy against a variety of fungi and bacteria compared to the parent undecanoic acid. researchgate.netoup.com The antimicrobial effect of UHA was linked to its ability to chelate iron ions, thereby disrupting microbial iron homeostasis. oup.com This approach highlights the potential of using this compound as a scaffold to develop novel antimicrobials that function by limiting the availability of essential metal ions to pathogens. researchgate.netoup.com
| Compound | Target Organism | Observed Effect | Reference |
|---|---|---|---|
| Undecanoic Acid | Escherichia coli BW25113 | 25-fold inhibition of persister cell formation | jmb.or.kr |
| 10-Undecanhydroxamic Acid (UHA) | Various fungi and bacteria | Higher inhibitory effect on microbial growth compared to Undecanoic Acid (UDA) | oup.com |
Synthesis of Anti-inflammatory Research Probes
This compound is also a valuable precursor for creating probes to investigate inflammatory pathways. The synthesis of novel derivatives can be directed toward inhibiting key inflammatory mediators. For instance, derivatives of amino acids have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are central to the production of pro-inflammatory prostaglandins. nih.gov
Research into other molecules, such as quinic acid, has shown that creating amide derivatives can yield potent inhibitors of the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB). nih.gov This synthetic strategy, forming an amide at the carboxylic acid position, can be directly applied to this compound. nih.gov By reacting the carboxylic acid of the undecanoic acid backbone with various amines, a library of novel amide derivatives can be generated. These compounds can then be screened in in vitro assays, such as those using lipopolysaccharide (LPS)-stimulated macrophages, to assess their ability to inhibit the production of inflammatory markers like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines such as TNF-α and IL-1β. frontiersin.orgmdpi.com
Investigation of Anticancer Agent Precursors and Derivatives (In Vitro Studies)
The modification of fatty acids and amino acids is a widely explored strategy in the search for new anticancer agents. ijpsonline.comnih.gov The unique structure of this compound allows it to be used as a scaffold to synthesize derivatives for evaluation in cancer research.
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are an important class of compounds with a broad range of biological activities, including anticancer properties. doi.orgnih.govjuniperpublishers.com The amino group of this compound (after deprotection) can be reacted with various substituted aldehydes to produce a series of novel Schiff base derivatives.
This approach has been used with other fatty acid derivatives, such as undecenoic acid, to create Schiff bases bearing a 1,2,4-triazole (B32235) moiety. ijpsonline.com These compounds were tested for their in vitro cytotoxicity against several cancer cell lines. ijpsonline.comresearchgate.net The results indicated that many of the synthesized Schiff bases exhibited significant cytotoxicity. For example, certain derivatives showed notable activity against mouse melanoma (B16 F10) and human colon cancer (HCT-15) cell lines. ijpsonline.com This line of research demonstrates a viable pathway for utilizing this compound as a precursor for novel cytotoxic agents for preclinical investigation. ijpsonline.comresearchgate.net
| Compound Type | Cancer Cell Line | Activity Metric (IC50) | Finding | Reference |
|---|---|---|---|---|
| Undecenoic acid-based Schiff base (6g) | B16 F10 (Mouse Melanoma) | Not specified | Showed significant cytotoxicity | ijpsonline.com |
| Undecenoic acid-based Schiff bases (6i, 6n, 6o, 6p, 6q) | HCT-15 (Human Colon Cancer) | Not specified | Showed significant cytotoxicity | ijpsonline.com |
| Nicotinic hydrazide based Schiff base | MCF-7 (Human Breast Cancer) | 45.58 µg/mL | Demonstrated cytotoxicity | nih.gov |
| Nicotinic hydrazide based Schiff base | A549 (Human Lung Cancer) | 51.19 µg/mL | Demonstrated cytotoxicity | nih.gov |
Another powerful strategy in drug discovery is the conjugation of a scaffold molecule with a known bioactive agent to improve its properties or create a new molecule with enhanced or synergistic effects. Silybin (B1146174), a flavonolignan from milk thistle, is known for its antioxidant and hepatoprotective properties and has also shown anticancer activity in various preclinical models. nih.govresearchgate.net
Research has demonstrated the successful conjugation of silybin with amino acids, including 11-aminoundecanoic acid, which serves as a close structural analog to the deprotected form of this compound. ucl.ac.uk In these studies, the amino acid acts as a spacer, linking silybin to another molecule, such as madecassic acid. The synthesis involves a multi-step process, including the formation of an amide bond with the amino acid, followed by esterification with silybin. ucl.ac.uk
The resulting conjugates were evaluated for their cytotoxicity against liver cancer cell lines, such as HepG2. ucl.ac.uk Several of these novel conjugates exhibited greater cytotoxic activity than silybin or the other parent molecule alone, demonstrating the potential of this conjugation approach to yield more potent anticancer compounds for further research. ucl.ac.uk
| Conjugate Description | Linker | Cancer Cell Line | Finding | Reference |
|---|---|---|---|---|
| Conjugate of triacetyl madecassic acid and silybin | 11-aminoundecanoic acid | HepG2 (Hepatocellular Carcinoma) | Synthesis of conjugate was achieved for cytotoxicity evaluation. | ucl.ac.uk |
| Conjugate of triacetyl madecassic acid and silybin | Glycine (B1666218) | HepG2 (Hepatocellular Carcinoma) | Enhanced cytotoxic activity compared to silybin. | ucl.ac.uk |
| Silybin Derivatives (DHS, 7OM, 7OG) | N/A (Direct modification) | HTB9 (Bladder), PC3 (Prostate), A549 (Lung) | Demonstrated better growth inhibitory effects than silybin. | researchgate.net |
Synthesis of Precursors to Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are important therapeutic targets, particularly in oncology. nih.gov The development of potent and selective HDAC inhibitors is an active area of research. This compound and its analogs serve as valuable precursors in the synthesis of novel HDAC inhibitors. nih.govnih.govekb.eg
For instance, the synthesis of (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid, a precursor to the unusual amino acid residue found in the natural product Microsporin B, demonstrates the utility of related protected amino acids. nih.gov Microsporins A and B are cyclic peptides that have shown cytotoxic activity against human colon adenocarcinoma and are known to inhibit HDACs. nih.gov The synthesis of these complex natural products and their analogs, aimed at discovering more potent HDAC inhibitors, often relies on the availability of chiral, protected amino acid building blocks. nih.gov The long alkyl chain of these precursors is a key structural feature for interaction with the active site of HDAC enzymes. rug.nl
| Compound Name | Role in Synthesis | Reference |
| (S)-2-Boc-Amino-8-(R)-(tert-butyldimethylsilanyloxy) decanoic acid | Precursor to an unusual amino acid residue in Microsporin B | nih.gov |
| Microsporin A | Natural product with HDAC inhibitory activity | nih.gov |
| Microsporin B | Natural product with HDAC inhibitory activity | nih.gov |
Utilization as a Linker in Bifunctional Molecules for Research
The bifunctional nature of this compound, possessing a protected amine and a carboxylic acid, makes it an ideal component for constructing linkers in heterobifunctional molecules. These molecules are designed to bring two different proteins into close proximity to elicit a specific biological response.
Development of Proteolysis Targeting Chimeras (PROTACs) Linkers
Proteolysis Targeting Chimeras (PROTACs) are innovative molecules that harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. medchemexpress.com A PROTAC consists of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.com The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com
The linker plays a critical role in the efficacy of a PROTAC, influencing the stability and geometry of the ternary complex. nih.gov Alkyl and poly(ethylene glycol) (PEG) chains are common components of PROTAC linkers. medchemexpress.com this compound and similar long-chain amino acids provide a flexible and synthetically tractable scaffold for constructing these linkers. medchemexpress.combroadpharm.com The length and composition of the alkyl chain can be systematically varied to optimize the degradation of the target protein. acs.org For example, Boc-11-aminoundecanoic acid, a closely related compound, has been used as an alkyl/ether-based PROTAC linker in the synthesis of MS432, a selective degrader of MEK1 and MEK2. medchemexpress.com
The terminal carboxylic acid and the Boc-protected amine of this compound are key functional groups for linker assembly. The carboxylic acid can be readily activated to form an amide bond with an amine-containing E3 ligase ligand or a warhead for the target protein. broadpharm.com Common activating agents include EDC and HATU. broadpharm.commedchemexpress.com The Boc (tert-butoxycarbonyl) protecting group on the amine is stable under many reaction conditions but can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine. broadpharm.commedchemexpress.com This free amine can then be coupled to a carboxylic acid-containing binding moiety, allowing for the modular and efficient synthesis of PROTACs. nih.govnih.gov This orthogonal reactivity is fundamental to the "plug and play" approach often used in PROTAC development. soton.ac.uk
| Functional Group | Reactive Partner | Coupling Reagent/Condition | Product | Reference |
| Carboxylic Acid | Primary Amine | EDC, HATU | Amide Bond | broadpharm.commedchemexpress.com |
| Boc-Protected Amine | - | Mild Acid (e.g., TFA) | Free Amine | broadpharm.commedchemexpress.com |
Synthesis of Dual-Action Conjugates for Receptor Targeting and Protein Degradation Research
Beyond PROTACs, this compound and its analogs are employed in the synthesis of other bifunctional molecules, such as dual-action conjugates. rsc.org These conjugates aim to simultaneously target a specific cell surface receptor and induce a secondary effect, like apoptosis, by delivering a pro-apoptotic agent. rsc.orgresearchgate.net
An example is the synthesis of dual-action conjugates that combine a cyclo-RGD motif for targeting αvβ3/αvβ5 integrins, which are overexpressed on tumor cells, with a SMAC mimetic to promote apoptosis. rsc.orgrsc.org In the synthesis of these conjugates, a linker derived from 11-aminoundecanoic acid is utilized. rsc.org The synthesis involves the esterification of the carboxylic acid, followed by coupling of the amino group with an N-Boc protected amino acid. rsc.orgresearchgate.net Subsequent deprotection and further coupling steps allow for the attachment of the two active moieties. rsc.orgrsc.org This strategy highlights the versatility of long-chain amino acids in creating linkers that can connect diverse molecular entities for targeted therapeutic research.
| Compound Name | Function | Reference |
| 11-Aminoundecanoic acid | Linker precursor | rsc.org |
| N-Boc-(S)-phenylglycine | Building block for linker synthesis | rsc.orgresearchgate.net |
| cyclo[DKP-RGD]-ABD, ester-connected dual action conjugate 11 | Dual-action conjugate targeting integrins and IAP proteins | rsc.org |
| cyclo[DKP-RGD]-ABD, amide-connected dual action conjugate 12 | Dual-action conjugate targeting integrins and IAP proteins | rsc.org |
Mechanistic and Structural Investigations in Research
Enzyme Inhibition Studies with Undecanoic Acid Derivatives (In Vitro)
(2S)-2-(Boc-amino)undecanoic acid belongs to the class of lipoamino acids (LAAs), which are characterized by an amino acid headgroup and a lipid tail. Research into undecanoic acid and its derivatives has revealed significant interactions with various enzymes, often leading to inhibition. These derivatives are recognized for their potential to modulate the activity of enzymes involved in critical biological pathways.
Studies have shown that undecanoic acid and its modified forms can act as inhibitors for several enzymes. For instance, undecanoic acid itself has demonstrated inhibitory effects on enzymes crucial for fungal metabolism, such as those involved in the production of exocellular keratinase and lipase. oup.comresearchgate.net Furthermore, derivatives of undecanoic acid have been synthesized and tested against a variety of microbial enzymes, showing enhanced efficacy compared to the parent compound. oup.comresearchgate.net Lipoamino acids, as a class, are known to be metabolized by enzymes like cyclooxygenases (COX) and lipoxygenases (LO), and can also act as competitive inhibitors of these enzymes. nih.gov
A significant area of investigation involves the inhibition of histone deacetylases (HDACs). HDACs are zinc-dependent enzymes that play a crucial role in gene expression, and their inhibition is a key strategy in cancer therapy. nih.gov Cyclic peptides containing unusual amino acid residues derived from long-chain fatty acids have been identified as potent HDAC inhibitors. nih.gov While direct inhibition data for this compound is not extensively detailed in the available literature, its structural similarity to precursors of HDAC inhibitors, such as Microsporin B, suggests its relevance in this field. nih.gov For example, a continuous fluorescence-based assay was developed using a substrate containing an 11-aminoundecanoic acid moiety to screen for HDAC11 inhibitors. acs.org
The inhibitory potential often depends on the specific modifications made to the undecanoic acid structure. The introduction of different functional groups can tune the inhibitory activity and selectivity. For example, the combination of undecanoic acid with other molecules like quinic acid has been shown to synergistically inhibit virulence traits in Candida species, targeting enzymes involved in biofilm formation and ergosterol (B1671047) biosynthesis. frontiersin.org Similarly, studies on various fatty acids revealed that medium-chain saturated fatty acids, including undecanoic acid, can inhibit E. coli persister cell formation. jmb.or.kr
Table 1: Examples of Enzyme Inhibition by Undecanoic Acid and its Derivatives
| Derivative/Compound | Target Enzyme/Process | Organism/System | Observed Effect | Reference |
| Undecanoic Acid (UDA) | Biofilm Formation | Candida albicans | Inhibition of biofilm and virulence | frontiersin.org |
| 10-Undecanhydroxamic acid (UHA) | Microbial Growth (Iron-dependent) | C. albicans, E. coli, S. Typhimurium | Growth inhibition | oup.com |
| Undecanoic Acid (UDA) | Persister Cell Formation | Escherichia coli | 25-fold decrease in persister cells | jmb.or.kr |
| Lipoamino acids (general) | Platelet-type 12-lipoxygenase (pl12-LO) | In Vitro | Competitive inhibition | nih.gov |
| N-(2-aminobenzoyl)-11-aminoundecanoic acid peptide | Histone Deacetylase 11 (HDAC11) | In Vitro Assay | Substrate for screening inhibitors | acs.org |
A primary mechanism by which certain undecanoic acid derivatives exhibit enzyme inhibition is through metal ion chelation. unl.ptresearchgate.net Many enzymes, known as metalloenzymes, require a metal ion (such as zinc, iron, or copper) in their active site to function. unl.ptnih.gov Compounds that can bind to and sequester this metal ion effectively inactivate the enzyme.
A prominent example of this mechanism is seen with hydroxamic acid derivatives. unl.ptunimi.itacs.org The hydroxamic acid functional group (-CONHOH) is a powerful chelator of metal ions, particularly ferric iron (Fe³⁺) and zinc (Zn²⁺). unl.ptunimi.it Research on 10-undecanhydroxamic acid (UHA), a derivative of undecanoic acid, demonstrated that its antimicrobial activity stems from its ability to chelate iron. oup.com By limiting the availability of essential iron, UHA inhibits the growth of various fungi and bacteria. oup.com This mechanism is crucial as iron is a vital nutrient for pathogens and a cofactor for numerous enzymes. oup.comunl.pt
The chelation mechanism is also central to the inhibition of other metalloenzymes:
Histone Deacetylases (HDACs): These are typically zinc-dependent enzymes. nih.govresearchgate.net Inhibitors containing a hydroxamic acid group are proposed to block the catalytic reaction by chelating the zinc ion within the enzyme's active site pocket. researchgate.net
Matrix Metalloproteinases (MMPs): These zinc-containing enzymes are also targets for hydroxamic acid derivatives, which inactivate the enzyme by chelating the active site zinc ion. unl.pt
Lipoxygenases (LOs): These enzymes often contain iron in their active site. unl.pt Hydroxamate ligands can chelate this iron, leading to the blockade of the enzyme's catalytic activity. unl.ptunimi.it
Tyrosinase: This enzyme contains two copper atoms in its catalytic center, which can be chelated by hydroxamic acid, leading to potent inhibition. nih.gov
Beyond chelation, other inhibitory mechanisms for fatty acid derivatives include disrupting the enzyme's structure or blocking the substrate's access to the active site through steric hindrance.
Molecular docking and computational modeling are invaluable tools for understanding the interactions between inhibitors and their target enzymes at an atomic level. These studies predict the preferred binding orientation of a ligand (like an undecanoic acid derivative) to a protein and estimate the strength of the interaction.
For derivatives of undecanoic acid, docking studies have been employed to elucidate their binding modes with various enzymes. For example, molecular docking of undec-10-enehydrazide derivatives with β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme involved in bacterial fatty acid synthesis, revealed key interactions. researchgate.net These studies showed that the aliphatic side chain of the ligand inserts deeply into a hydrophobic pocket of the enzyme. researchgate.net Furthermore, the nitrogen atoms of the hydrazide moiety were found to form hydrogen bonds with specific amino acid residues (Ala246 and Asn247) in the active site, anchoring the inhibitor in place. researchgate.net
Computational methods are also used to predict how modifications to the chemical structure will affect binding affinity and inhibitory activity, guiding the synthesis of more potent and selective inhibitors. sapub.org For instance, modeling has been used to study lipophilic conjugates of drugs with lipoamino acids to predict their interaction with biomembranes. researchgate.netunict.it These computational approaches help rationalize structure-activity relationships (SAR) by correlating the structural properties of the molecules with their biological activity. researchgate.net
Table 2: Examples of Molecular Docking Insights for Undecanoic Acid Derivatives
| Ligand | Target Protein (PDB ID) | Key Interactions Predicted | Reference |
| Undec-10-enehydrazide derivative | β-ketoacyl-acyl carrier protein synthase III (FabH; 3IL7) | Hydrophobic interaction of aliphatic chain; H-bonding with Ala246 & Asn247 | researchgate.net |
| (4Z, 12Z)-cyclopentadeca-4, 12-dienone | Glutamine:fructose-6-phosphate amidotransferase (GFAT; 2ZJ4) | Hydrogen bond between keto group and SER 473 | springermedizin.de |
| (4Z, 12Z)-cyclopentadeca-4, 12-dienone | Pyruvate dehydrogenase kinase isoform 2 (PDK2; 4MP2) | Hydrogen bond with ARG 258; Hydrophobic interactions with LEU, VAL, ALA residues | springermedizin.de |
Conformational Analysis of Peptides Incorporating this compound
The incorporation of non-natural amino acids like this compound into peptides can significantly influence their three-dimensional structure and conformational preferences. nih.govacs.org The long, flexible undecyl side chain, combined with the bulky Boc-protecting group, imposes specific steric constraints that can dictate the peptide's folding pattern.
While direct conformational studies on peptides containing this specific Boc-protected lipoamino acid are not widely published, research on related systems provides significant insights. The inclusion of unnatural amino acids is a common strategy to induce specific secondary structures, such as β-turns, β-hairpins, or helical conformations. nih.govacs.orgnih.gov
Induction of Folded Structures: The conformational properties of a peptide are highly dependent on the sequence and the solvent environment. nih.gov Unnatural amino acids can act as turn mimetics, promoting the formation of reverse turns, which are crucial elements in the folding of proteins and peptides. acs.org For example, molecular dynamics simulations have shown that peptides containing other unnatural amino acids can fold into stable β-hairpin-like structures or form β-sheet dimers. nih.gov The long aliphatic chain of this compound would likely favor conformations where this hydrophobic chain is shielded from aqueous environments, potentially driving specific folding or aggregation events.
The presence of the Boc-protecting group also plays a significant role. It adds steric bulk and can participate in hydrogen bonding, further constraining the conformational freedom of the peptide backbone in its vicinity. mdpi.com
Studies on Intermolecular Interactions in Research Models
The chemical structure of this compound, featuring a polar headgroup (Boc-amino acid) and a long nonpolar tail (undecyl chain), makes it an amphiphilic molecule. This dual nature governs its intermolecular interactions in various research models.
Self-Assembly and Aggregation: Amphiphilic molecules like lipoamino acids can self-assemble in solution. mdpi.com Driven by hydrophobic interactions, the nonpolar tails tend to aggregate to minimize contact with polar solvents, while the polar headgroups remain exposed to the solvent. This can lead to the formation of micelles or other aggregates above a certain concentration, known as the critical micelle concentration (CMC). mdpi.com The Boc group, being relatively nonpolar itself, would likely be positioned at the interface of these aggregates.
Hydrogen Bonding: The Boc-amino acid portion of the molecule contains both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygens of the Boc group and the carboxylic acid). mdpi.comnih.gov These groups can participate in intermolecular hydrogen bonding with other molecules, including other LAA molecules, solvent molecules, or residues in a peptide chain. mdpi.comnih.gov In nonpolar solvents, these hydrogen bonds can lead to the formation of well-defined dimers and larger assemblies. nih.govnih.gov
Solvent-Dependent Interactions: The nature of intermolecular interactions is highly dependent on the solvent. In polar solvents, hydrophobic interactions are the dominant force driving the aggregation of the undecyl chains. In nonpolar solvents, dipole-dipole interactions and hydrogen bonding between the polar headgroups become more significant. mdpi.com Studies using ¹³C NMR spectroscopy on N-Boc-protected amino acids have shown that the chemical shifts of the carbonyl carbons are sensitive to solvent polarity, indicating the presence of intermolecular forces between the carbonyl groups and the solvent. mdpi.com
Analytical Methodologies in Chemical Biology Research
Spectroscopic Characterization of (2S)-2-(Boc-amino)undecanoic acid and its Derivatives
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and its derivatives. These methods provide detailed information about the compound's atomic composition, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound and its derivatives. Both ¹H and ¹³C NMR provide critical data for confirming the presence of the tert-butoxycarbonyl (Boc) protecting group, the undecanoic acid backbone, and the stereochemistry at the α-carbon.
In ¹H NMR spectra of Boc-protected amino acids, the nine protons of the tert-butyl group typically appear as a prominent singlet around 1.4 ppm. rsc.org The removal of the Boc group, often achieved with acids like trifluoroacetic acid (TFA), is readily confirmed by the disappearance of this signal. rsc.orgresearchgate.net The protons of the long alkyl chain of the undecanoic acid moiety produce a series of multiplets in the upfield region of the spectrum, typically between 0.8 and 1.7 ppm. The α-proton signal is also a key indicator of the compound's structure.
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Key signals include those for the carbonyl carbons of the carboxylic acid and the carbamate (B1207046), the quaternary carbon of the tert-butyl group, and the carbons of the long alkyl chain. For instance, in a derivative, (S)-Methyl 11-(2-((tert-butoxycarbonyl)amino)-2-phenylacetamido)undecanoate, characteristic ¹³C NMR signals were observed for the Boc group (δ 81.1, 28.1 ppm) and the carbonyl groups (δ 174.2, 173.0 ppm). rsc.org
A common feature in the NMR spectra of Boc-protected amino acids is the presence of rotamers, which arise from restricted rotation around the carbamate (N-C(O)) bond. This can lead to the doubling or broadening of signals, which might be mistaken for impurities or diastereomers. Chemical-exchange NMR experiments can be employed to distinguish between these rapidly equilibrating rotamers and non-equilibrating species like diastereomers. acs.org
Table 1: Representative ¹H and ¹³C NMR Data for Derivatives of Boc-Amino Undecanoic Acid Data is for (S)-Methyl 11-(2-((tert-butoxycarbonyl)amino)-2-phenylacetamido)undecanoate, a related derivative. rsc.org
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 7.83-7.32 (m) | Aromatic protons |
| ¹H | 4.76 (m) | α-CH |
| ¹H | 3.65 (s) | Methyl ester (OCH₃) |
| ¹H | 2.25 (t) | CH₂ adjacent to ester |
| ¹H | 1.37 (s) | tert-butyl (Boc group) |
| ¹H | 1.40–1.15 (m) | Methylene chain (CH₂)n |
| ¹H | 0.94 (t) | Terminal methyl (CH₃) |
| ¹³C | 174.2, 173.0 | Carbonyl (C=O) |
| ¹³C | 81.1 | Quaternary Carbon (Boc group) |
| ¹³C | 60.7 - 54.7 | Carbons adjacent to N or O |
| ¹³C | 37.2 - 22.7 | Methylene chain (CH₂)n |
| ¹³C | 28.1 | tert-butyl (Boc group) |
Fourier Transform-Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds.
Key vibrational bands for this molecule include:
N-H Stretch: The N-H bond of the carbamate group typically shows a stretching vibration in the region of 3200-3400 cm⁻¹. researchgate.net
C-H Stretch: The alkyl chain exhibits strong C-H stretching bands just below 3000 cm⁻¹.
C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch usually appears around 1700-1725 cm⁻¹, while the urethane (B1682113) C=O of the Boc group is observed at a slightly lower frequency, around 1680-1700 cm⁻¹. In one study involving a related polymer, the urethane carbonyl of a Boc group was seen at 1686 cm⁻¹, and an amide carbonyl appeared around 1623 cm⁻¹. rsc.org Another study noted the carbonyl of the Boc moiety around 1626 cm⁻¹. rsc.org
O-H Stretch: The hydroxyl group of the carboxylic acid produces a broad absorption band in the 2500-3300 cm⁻¹ range.
FTIR is particularly useful for monitoring reactions, such as the deprotection of the Boc group. The disappearance of the characteristic Boc carbonyl band confirms the successful removal of the protecting group. rsc.orgresearchgate.net While the amide I and II bands (roughly 1700–1500 cm⁻¹) are central to protein secondary structure analysis, it is recognized that amino acid side chains also contribute to absorbance in this region, a factor to consider in complex derivatives. nih.gov
Table 2: Typical FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carbamate (Boc) | N-H Stretch | 3200-3400 |
| Alkyl Chain | C-H Stretch | 2850-2960 |
| Carboxylic Acid | C=O Stretch | 1700-1725 |
Mass Spectrometry (MS) is used to determine the molecular weight of this compound and its derivatives, providing definitive confirmation of their identity. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which allows for the determination of the elemental formula of a compound.
Techniques like Electrospray Ionization (ESI) are commonly used for these types of molecules, as they are relatively non-destructive and suitable for polar compounds. In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. For this compound (Molecular Formula: C₁₆H₃₁NO₄, Molecular Weight: 301.42), the expected m/z value for the protonated molecule would be approximately 302.43. bldpharm.combldpharm.com
For example, in the characterization of a complex derivative of 11-aminoundecanoic acid, ESI-MS was used to confirm the product, which was found as the [M+H]⁺ ion. rsc.org MS is also frequently coupled with chromatographic techniques like LC or GC for the analysis of complex mixtures.
Chromatographic Techniques for Purification and Analysis
Chromatography is essential for both the purification of this compound after synthesis and for the analysis of its purity and the composition of reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of Boc-protected amino acids. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile), is commonly employed. rsc.org
For chiral molecules like this compound, chiral HPLC is necessary to separate enantiomers and determine enantiomeric purity. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) have proven effective for the chiral resolution of N-blocked amino acids. For t-BOC amino acids, reversed-phase mode on columns like CHIROBIOTIC T and CHIROBIOTIC R is a viable choice. sigmaaldrich.com The mobile phase often contains volatile buffers like ammonium (B1175870) acetate, making the method compatible with mass spectrometry detection (LC-MS). sigmaaldrich.com Purification of reaction products, including Boc-protected intermediates and final deprotected compounds, is frequently achieved using preparative HPLC. rsc.orgnih.gov
Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful analytical tools, particularly for volatile compounds. Amino acids, including this compound, are generally non-volatile due to their polar carboxylic acid and amine functionalities. Therefore, they typically require derivatization to increase their volatility before GC analysis.
A common derivatization strategy is silylation, for example, to form a trimethylsilyl (B98337) (TMS) ester. nist.gov The resulting derivative is more volatile and thermally stable, making it suitable for GC analysis. GC-MS combines the separation power of GC with the detection capabilities of MS, allowing for the identification of individual components in a mixture based on their retention time and mass spectrum. beilstein-journals.org This technique is valuable for analyzing reaction byproducts or assessing the purity of starting materials. For instance, the deprotection of a Boc-protected tyrosine methyl ester was confirmed by GC-MS analysis. rsc.org
Table 3: List of Compounds
| Compound Name |
|---|
| This compound |
| 11-aminoundecanoic acid |
| (S)-Methyl 11-(2-((tert-butoxycarbonyl)amino)-2-phenylacetamido)undecanoate |
| Trifluoroacetic acid |
| Ammonium acetate |
| Trimethylsilyl ester |
| Boc-protected tyrosine methyl ester |
| Di-tert-butyl dicarbonate (B1257347) |
| Triethylamine (B128534) |
| Pyridine (B92270) |
| 4-dimethylaminopyridine (B28879) |
| Tetrahydrofuran |
| Dichloromethane (B109758) |
| (S)-N-Boc-phenylglycine |
| N-(Fmoc-amino)-N-methylglycine |
| 2-aminosuberic acid |
Radiochemical Synthesis and Biodistribution Studies (Preclinical/Research)
In the realm of chemical biology, the synthesis of radiolabeled compounds is a cornerstone for investigating the in vivo and in vitro behavior of molecules. For a compound such as this compound, radiolabeling transforms it into a research probe, enabling its detection and quantification in biological systems through non-invasive imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). The insights gained from these studies are pivotal in preclinical research for understanding pharmacokinetics, target engagement, and metabolic fate.
Labeling Strategies for Research Probes
The creation of a radiolabeled version of this compound for research purposes involves the incorporation of a radionuclide into its structure. The choice of isotope and the labeling strategy are dictated by the intended research application, the required imaging modality, and the chemical nature of the molecule itself. Common strategies for labeling amino acids and fatty acid derivatives include the incorporation of carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) for PET imaging. springernature.comnih.govsnmjournals.org
Carbon-11 Labeling: Carbon-11, with its short half-life of approximately 20.4 minutes, is an attractive PET isotope as its incorporation does not alter the chemical structure of the parent molecule. For this compound, a potential strategy would be the labeling of the carboxylic acid group. A well-established method for this is a modification of the Buecherer-Strecker synthesis, which utilizes [¹¹C]cyanide to produce ¹¹C-carboxyl-labeled amino acids. iaea.org This high-pressure, high-temperature method has been successfully applied to a variety of neutral amino acids. iaea.org
Another approach for ¹¹C-labeling involves the alkylation of a suitable precursor with a ¹¹C-labeled alkylating agent, such as [¹¹C]methyl iodide. springernature.comnih.gov This would, however, necessitate a modification of the parent compound to introduce a suitable position for methylation.
Fluorine-18 Labeling: Fluorine-18 has a longer half-life of approximately 109.8 minutes, which allows for more complex radiosynthesis and longer imaging studies. mdpi.com Labeling with ¹⁸F typically involves the nucleophilic substitution of a leaving group (e.g., tosylate or mesylate) on a precursor molecule with [¹⁸F]fluoride. snmjournals.org To apply this to this compound, a precursor would need to be synthesized with a suitable leaving group, for instance, at the terminal end of the undecanoic acid chain. The Boc-protecting group is generally stable under these conditions and would be removed in a subsequent step if the free amine is required for the final probe. snmjournals.org
The following table outlines potential radiolabeling strategies for creating research probes from this compound or its derivatives.
| Radionuclide | Labeling Precursor Example | Labeling Method | Typical Radiochemical Yield (RCY) | Reference |
| ¹¹C | (2S)-2-(Boc-amino)undecanal | Buecherer-Strecker Synthesis with [¹¹C]HCN | 4-14% (for other amino acids) | iaea.orgresearchgate.net |
| ¹⁸F | (2S)-2-(Boc-amino)-11-tosyloxyundecanoic acid | Nucleophilic Substitution with [¹⁸F]F⁻ | 30-50% (for other probes) | snmjournals.org |
| ⁹⁹ᵐTc | This compound conjugated to a chelator (e.g., HYNIC) | Coordination with [⁹⁹ᵐTc(CO)₃(H₂O)₃]⁺ | >80% | researchgate.net |
This table presents illustrative data based on methodologies applied to analogous compounds, as direct radiolabeling studies on this compound are not extensively reported in the literature.
In Vitro Stability and Protein Binding Assessment in Research
Once a radiolabeled probe of this compound is synthesized, a critical step in its preclinical evaluation is the assessment of its stability in a biological environment and its interaction with plasma proteins. These studies are typically conducted in vitro using plasma or serum. ulster.ac.uk
In Vitro Stability: The stability of a radiotracer is paramount for ensuring that the detected signal corresponds to the intact probe and not to its radiolabeled metabolites. ulster.ac.uk The in vitro stability is commonly evaluated by incubating the radiolabeled compound in human or murine plasma at 37°C. acs.orgplos.org At various time points, aliquots of the plasma are taken, and the proteins are precipitated. The supernatant is then analyzed using radio-High-Performance Liquid Chromatography (radio-HPLC) to quantify the percentage of the parent compound that remains intact. acs.org Probes that show high stability, often with over 90% remaining intact after a significant incubation period (e.g., 1-2 hours), are considered promising for further in vivo studies. researchgate.net
Protein Binding Assessment: The extent to which a research probe binds to plasma proteins, such as human serum albumin (HSA), can significantly influence its biodistribution, availability to target tissues, and clearance from the body. plos.org For radiolabeled fatty acid analogs, a high degree of protein binding is expected. plos.org
A common method to determine protein binding is through equilibrium dialysis or ultrafiltration. However, for fatty acids, a Lipidex-1000 assay is also frequently employed. umich.edu In this assay, the radiolabeled probe is incubated with a solution of the protein of interest (e.g., HSA). The unbound probe is then adsorbed by the Lipidex resin, allowing for the quantification of the protein-bound radioactivity. umich.edu Competition assays can also be performed to determine the binding affinity and specificity by measuring the displacement of the radiolabeled ligand by an unlabeled competitor. rupress.org
The table below provides a summary of the methodologies and illustrative data for the in vitro assessment of a radiolabeled probe derived from this compound.
| Assay | Methodology | Illustrative Finding | Reference |
| In Vitro Plasma Stability | Incubation of the radiolabeled probe in human or murine plasma at 37°C, followed by radio-HPLC analysis at different time points. | >90% of the intact probe remains after 1 hour of incubation. | researchgate.net |
| Protein Binding (HSA) | Incubation of the radiolabeled probe with human serum albumin (HSA), followed by separation of bound and free probe using the Lipidex-1000 method. | >99% binding to HSA. | plos.org |
This table presents illustrative data based on findings for analogous radiolabeled fatty acid and amino acid probes, as direct in vitro evaluation data for a radiolabeled probe of this compound is not widely available.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways for (2S)-2-(Boc-amino)undecanoic acid
While established methods for the synthesis of amino acids exist, ongoing research aims to develop more efficient, stereoselective, and scalable routes to this compound. Current efforts are focused on asymmetric synthesis to ensure the precise stereochemistry required for biological applications and on leveraging novel catalytic systems.
Future synthetic strategies are likely to evolve from existing principles of asymmetric synthesis, such as those used for other complex chiral molecules. For instance, methods like the allylation of α-homochiral aldehydes or the asymmetric crotylation of achiral aldehydes could be adapted to establish the (2S) stereocenter. acs.org Another promising avenue involves the development of enantioselective protocols for producing lipophilic α-amino acids from common starting materials, potentially using sequential diastereoselective allylation and cross-metathesis as key steps. researchgate.net
A key research goal is to improve yield and reduce reliance on expensive or hazardous reagents. The development of efficient, large-scale syntheses, perhaps utilizing ring-closing metathesis (RCM) as a crucial step, could significantly lower the barrier to its wider use. thieme-connect.com
Table 1: Comparison of Potential Synthetic Approaches
| Synthetic Strategy | Description | Potential Advantages | Key Challenges |
| Asymmetric Crotylation | Introduction of the chiral center onto an achiral aldehyde precursor using a chiral catalyst or reagent. acs.org | High stereoselectivity, potential for good yields. | Requires specialized chiral reagents/catalysts. |
| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule, such as an amino acid or sugar, and modifying it through a series of reactions. researchgate.net | Guaranteed chirality from the start. | Can involve lengthy, multi-step syntheses. |
| Enzymatic Resolution | Using enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired (2S) isomer. | High specificity, environmentally friendly conditions. | Often lower yields (max 50% for the desired isomer). |
| Ring-Closing Metathesis (RCM) Based Routes | Construction of a macrocyclic intermediate followed by cleavage to yield the desired linear amino acid. thieme-connect.com | Can be highly efficient for large-scale synthesis. | Requires specific precursors and metathesis catalysts. |
Advanced Applications in Targeted Drug Delivery Research (Excluding Clinical)
The amphiphilic nature of this compound makes it an attractive component for advanced drug delivery systems. Its long alkyl chain can form the hydrophobic core of nanoparticles or micelles, while the amino acid headgroup provides a point for further functionalization. Research in this area is focused on creating highly tunable and targeted, non-clinical delivery vehicles.
One of the most promising applications is in the design of linkers for Proteolysis Targeting Chimeras (PROTACs). acs.org PROTACs are bifunctional molecules that induce the degradation of specific proteins. The linker component is critical for their efficacy, and the undecanoic acid chain offers an ideal, flexible scaffold. In one synthetic approach to a PROTAC intermediate, 11-((tert-butoxycarbonyl)amino)undecanoic acid was used in an amidation reaction, highlighting its utility in this advanced therapeutic modality. acs.org
Furthermore, derivatives of undecanoic acid are being explored for the synthesis of novel polymers for biomedical use. For example, 10-undecenoic acid, a close relative and potential precursor, has been used to create poly(thioether-ester)s for drug delivery research, with coumarin-6 used as a model molecule to ascertain their potential. scispace.com Future work will likely involve incorporating the specific this compound into such polymer backbones to create biodegradable, functional materials for controlled release studies. scispace.comuu.nl These systems are designed to improve the biodistribution of encapsulated compounds, shielding them until they reach a specific target site. uu.nl
Integration into Complex Supramolecular Assemblies for Research
Supramolecular chemistry, which involves the self-assembly of molecules through non-covalent interactions, is a major frontier for materials science. This compound is an ideal building block for such assemblies due to its ability to participate in hydrogen bonding (via the Boc-amino and carboxyl groups) and hydrophobic interactions (via the alkyl chain). acs.orgnih.gov
Research has demonstrated that similar molecules, like 11-tert-butoxycarbonylamino-undecanoic acid, can act as macromolecular amphiphiles. researchgate.net These molecules self-assemble in solution to form well-defined structures like filaments and other hydrogen-bonded supramolecular polymers. researchgate.net The Boc protecting group plays a significant role in modulating the self-assembly process and the final morphology of the resulting nanostructures. nih.gov
Future research will focus on exploiting the chirality of the (2S) center to induce the formation of helical or other complex chiral superstructures. acs.org These ordered assemblies have potential applications in catalysis and molecular recognition. For example, chiral micelles formed from similar long-chain amino acid surfactants have been used to achieve stereoselective reductions of prochiral ketones. acs.org Integrating this compound into hydrogels is another active area, where the molecule could act as a low-molecular-weight hydrogelator, forming fibrous networks that trap water. acs.org These "smart" materials could be designed to respond to external stimuli like pH or temperature.
Computational Chemistry and Rational Design of Novel Derivatives
Computational chemistry and rational design are becoming indispensable tools in modern chemical research. mdpi.com These methods allow for the in silico prediction of molecular properties and interactions, guiding synthetic efforts toward molecules with desired functions. For this compound, computational approaches are crucial for designing novel derivatives for specific applications.
The rational design of new bioactive molecules is a complex task where computational methods can provide significant insights. mdpi.com For instance, in the context of PROTACs, computational modeling can be used to optimize the length and flexibility of the linker derived from undecanoic acid to achieve the ideal orientation between the target protein and the E3 ligase. Quantitative structure-activity relationship (QSAR) studies can predict how modifications to the alkyl chain or amino acid headgroup will affect the biological activity or physical properties of the resulting molecule. uu.nl
Future research will likely employ molecular dynamics simulations to understand how this compound and its derivatives self-assemble into supramolecular structures. nih.gov These simulations can reveal the key intermolecular forces driving assembly and predict the morphology of the resulting nanomaterials, accelerating the discovery of new functional materials for drug delivery or catalysis.
Sustainable Synthesis of Undecanoic Acid Derivatives from Biorenewable Feedstocks
A significant advantage of undecanoic acid derivatives is their potential to be sourced from renewable feedstocks, aligning with the principles of green chemistry. Castor oil, a non-edible vegetable oil, is a key biorenewable source. mdpi.comocl-journal.org The principal component of castor oil is ricinoleic acid, which can be converted through a series of chemical transformations into undecylenic acid (10-undecenoic acid), a direct precursor to the undecanoic acid backbone. ocl-journal.orgnsf.gov
The established industrial process involves the pyrolysis of methyl ricinoleate (B1264116) (derived from castor oil), which yields heptanal (B48729) and methyl undecenoate. mdpi.com The methyl undecenoate is then hydrolyzed to undecenoic acid. This 100% bio-based precursor is a versatile platform chemical. ocl-journal.org
Table 2: Key Steps in Deriving Undecanoic Acid from Castor Oil
| Step | Process | Description | Reference |
| 1 | Transesterification | Castor oil (triglycerides of ricinoleic acid) is reacted with methanol (B129727) to produce methyl ricinoleate. | mdpi.com |
| 2 | Pyrolysis | Methyl ricinoleate is subjected to high-temperature cracking. | mdpi.comnsf.gov |
| 3 | Product Formation | Pyrolysis cleaves the molecule, yielding heptanal and methyl 10-undecenoate. | mdpi.com |
| 4 | Hydrolysis | The methyl 10-undecenoate is hydrolyzed to produce 10-undecenoic acid. | mdpi.com |
| 5 | Saturation | The double bond in 10-undecenoic acid is hydrogenated to yield undecanoic acid, the saturated backbone of the target molecule. | researchgate.net |
Future research is focused on making this process even more sustainable by avoiding harsh reaction conditions and by-products. mdpi.com For example, alternative routes using metathesis reactions with other bio-based molecules like acrylonitrile (B1666552) are being investigated to produce ω-amino acids. mdpi.com The development of efficient, bio-based routes to this compound not only enhances its appeal for "green" applications but also has the potential to make it more economically competitive with petroleum-derived analogues. scispace.com
Q & A
Q. Q1. What are the established synthetic routes for (2S)-2-(Boc-amino)undecanoic acid, and how do reaction conditions influence enantiomeric purity?
Methodological Answer: The synthesis typically involves:
- Step 1: Protection of the amino group using Boc (tert-butoxycarbonyl) anhydride under basic conditions (e.g., NaHCO₃) to avoid racemization .
- Step 2: Coupling of the Boc-protected amino acid to an undecanoic acid backbone via carbodiimide-mediated activation (e.g., EDC/HOBt) .
- Step 3: Purification using reverse-phase HPLC to isolate the (2S)-enantiomer, with mobile phases optimized for resolution (e.g., acetonitrile/water with 0.1% TFA) .
Critical Variables:
- Temperature: Elevated temperatures (>25°C) during coupling may increase racemization.
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency but require strict anhydrous conditions .
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Combine multi-technique characterization :
| Technique | Key Parameters | Expected Data |
|---|---|---|
| NMR (¹H/¹³C) | δ 1.4 ppm (Boc tert-butyl), δ 4.2 ppm (Cα-H), δ 12.1 ppm (COOH) | Confirms Boc protection and stereochemistry . |
| HPLC-MS | Column: C18, Gradient: 10–90% MeCN in 20 min | Retention time ~15 min; [M+H]+ = 315.45 . |
| IR Spectroscopy | Peaks at 1680–1720 cm⁻¹ (C=O stretch) | Verifies Boc and carboxylic acid groups . |
Pitfalls:
- Impurity Detection: Trace diastereomers may require chiral columns (e.g., Chiralpak IA) for resolution .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictory data on the bioactivity of this compound in acetylcholinesterase inhibition assays?
Methodological Answer: Contradictions may arise from:
- Assay Conditions: Differences in pH (optimal range: 7.4–8.0) or ionic strength alter enzyme-substrate binding .
- Compound Stability: Hydrolysis of the Boc group under physiological conditions generates free amino acid, which may exhibit divergent activity .
Experimental Design:
Control Groups: Include Boc-deprotected analogs and undecanoic acid alone.
Time-Course Studies: Monitor inhibition kinetics over 24–72 hours to assess stability-impacted efficacy .
Molecular Docking: Use software (e.g., AutoDock Vina) to compare binding modes of Boc-protected vs. deprotected forms to acetylcholinesterase active sites .
Q. Q4. What strategies optimize the aqueous solubility of this compound for in vivo studies without compromising its stability?
Methodological Answer: Approach 1: Prodrug Design
- Synthesize ester prodrugs (e.g., methyl or PEGylated esters) to mask the carboxylic acid, improving solubility. Hydrolytic release in serum is pH-dependent .
Approach 2: Formulation with Cyclodextrins
- Use sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to form inclusion complexes. Conduct phase-solubility studies to determine binding constants (e.g., K₁:₁ = 120 M⁻¹) .
Stability Monitoring:
- Assess Boc group retention via HPLC after 48 hours in PBS (pH 7.4) at 37°C. Degradation >5% necessitates formulation refinement .
Q. Q5. How can researchers address discrepancies in reported cytotoxicity thresholds for this compound across cell lines?
Methodological Answer: Factors Contributing to Variability:
- Cell Membrane Permeability: Undecanoic acid’s lipid solubility enhances uptake in lipid-rich cells (e.g., HepG2 vs. HEK293) .
- Metabolic Activity: Cells with high esterase activity (e.g., liver-derived lines) accelerate Boc deprotection, altering toxicity profiles .
Standardization Protocol:
Pre-Treatment: Incubate compounds in cell culture media for 24 hours prior to dosing to mimic hydrolysis.
Dose-Response Curves: Use 8-point serial dilutions (0.1–100 µM) and calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism) .
Flow Cytometry: Quantify apoptosis (Annexin V/PI staining) to distinguish cytotoxic vs. cytostatic effects .
Q. Q6. What analytical methods are critical for detecting degradation products of this compound under accelerated storage conditions?
Methodological Answer: Forced Degradation Studies:
- Thermal Stress: 40°C/75% RH for 4 weeks; monitor via TLC (Rf shift from 0.5 to 0.7 indicates Boc loss) .
- Oxidative Stress: 3% H₂O₂ for 24 hours; LC-MS identifies hydroxylated byproducts (e.g., m/z 331.47 [M+H]+) .
Quantitative Analysis:
- Stability-Indicating HPLC: Column: Zorbax Eclipse Plus C18; Method: Isocratic elution (60:40 MeCN/water) .
Q. Q7. How can molecular dynamics simulations improve the design of this compound derivatives for targeted drug delivery?
Methodological Answer: Simulation Workflow:
Ligand Preparation: Generate 3D structures of derivatives using Gaussian 09 with B3LYP/6-31G* basis set .
Membrane Permeation Studies: Use CHARMM-GUI to model bilayer penetration; calculate free energy barriers (ΔG > 20 kcal/mol indicates poor permeability) .
Receptor Binding: Simulate interactions with integrins (e.g., αvβ3) using NAMD; optimize side-chain conformations for hydrogen bonding with Arg214 and Asp218 .
Validation:
- In Vitro Uptake: Compare simulated permeability with Caco-2 cell assays; deviations >15% require force field recalibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
